molecular formula C30H22O4 B12516319 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid

4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid

Cat. No.: B12516319
M. Wt: 446.5 g/mol
InChI Key: IPIFPGMOTKZWTQ-UHFFFAOYSA-N
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Description

4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by its complex structure, which includes multiple phenyl groups and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the use of a hydrothermal reaction where 1,3,5-tris(4-carboxyphenyl)benzene is reacted with nitric acid and water at elevated temperatures . The reaction mixture is then neutralized with sodium hydroxide and acidified with hydrochloric acid to precipitate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid is unique due to its extended conjugated system, which imparts distinct electronic and optical properties. This makes it particularly useful in applications requiring high fluorescence and stability.

Properties

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

4-[4-(4-carboxyphenyl)-1,4-diphenylbuta-1,3-dienyl]benzoic acid

InChI

InChI=1S/C30H22O4/c31-29(32)25-15-11-23(12-16-25)27(21-7-3-1-4-8-21)19-20-28(22-9-5-2-6-10-22)24-13-17-26(18-14-24)30(33)34/h1-20H,(H,31,32)(H,33,34)

InChI Key

IPIFPGMOTKZWTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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